molecular formula C10H18N2O2 B13245518 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide

Cat. No.: B13245518
M. Wt: 198.26 g/mol
InChI Key: DKFHYERTZPNMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide is a spirocyclic compound featuring a unique 1,9-dioxaspiro[5.5]undecane backbone substituted with a carboximidamide group at the 4-position. Its molecular formula is inferred as C₁₀H₁₇N₃O₂ (based on the carboxylic acid precursor, C₁₀H₁₆O₄ ), with a spirocyclic structure that imposes conformational rigidity, influencing solubility and binding interactions.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-carboximidamide

InChI

InChI=1S/C10H18N2O2/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H3,11,12)

InChI Key

DKFHYERTZPNMDA-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOCC2)CC1C(=N)N

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Dioxane Core

A well-documented approach to synthesize spirocyclic dioxane systems involves ketalization of cyclohexanone derivatives with diols or acetal reagents to form the dioxaspiro ring.

  • Typical Procedure :
    The preparation of 1,5-Dioxaspiro[5.5]undecan-3-one is achieved by reacting cyclohexanone with 1,1-dimethoxycyclohexane under acidic or basic catalysis to form the spiroketal intermediate. This intermediate is then purified by extraction and drying steps, yielding the spirocyclic ketone in high yield (up to 96%) as a pale yellow oil.

  • Reaction Conditions :

    • Solvent: Ethyl acetate or similar organic solvents
    • Catalyst: Triethylamine or acid catalysts depending on the specific step
    • Temperature: Room temperature to reflux depending on the step
    • Purification: Filtration, rotary evaporation, and drying under reduced pressure
  • Yield and Purity :
    The yields are generally high (70-96%), with the product isolated as an amorphous solid or oil. Melting points and boiling points are well characterized for quality control.

Introduction of the Carboximidamide Functional Group

The carboximidamide group (-C(=NH)NH2) is typically introduced via amidination reactions of the corresponding ester or nitrile precursors.

  • Amidination Strategy :
    The spirocyclic ketone or aldehyde intermediate is first converted to a nitrile or ester derivative at the 4-position. This intermediate is then treated with reagents such as ammonia or amidine salts under controlled conditions to yield the carboximidamide functionality.

  • Typical Reagents and Conditions :

    • Ammonia or ammonium salts in polar solvents (e.g., ethanol, methanol)
    • Mild heating (40–80 °C) to promote conversion
    • Use of catalysts or dehydrating agents to drive the reaction
  • Purification :
    Crystallization or chromatographic techniques are employed to isolate the pure amidine derivative.

Representative Synthetic Route Summary

Step Reaction Reagents/Conditions Product Yield (%) Notes
1 Formation of spiro dioxane core Cyclohexanone + 1,1-dimethoxycyclohexane, triethylamine, ethyl acetate, stirring 24 h 1,5-Dioxaspiro[5.5]undecan-3-one 74–96 High purity, amorphous solid or oil
2 Functional group transformation Conversion to nitrile or ester intermediate Spirocyclic nitrile/ester Variable Requires standard organic synthesis techniques
3 Amidination Treatment with ammonia or amidine salts, mild heat 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide Moderate to high Purification by crystallization or chromatography

Crystallographic and Structural Confirmation

The spirocyclic framework and functional groups are typically confirmed by crystallography and spectroscopic methods.

  • X-ray Crystallography :
    Studies on related spiro compounds (e.g., 6,10-dioxaspiro[4.5]decane derivatives) demonstrate the stability of the spiro ring and provide atomic coordinates confirming the spiro linkage and functional group positions.

  • Spectroscopic Analysis :
    NMR, IR, and mass spectrometry confirm the presence of dioxane rings and amidine groups, with characteristic chemical shifts and absorption bands.

Research Findings and Perspectives

  • Spirocyclic dioxane compounds with amidine groups exhibit significant biological activities, making their synthesis valuable for pharmaceutical research.
  • The preparation methods emphasize mild conditions to preserve the delicate spirocyclic structure and functional groups.
  • Adaptations of synthesis protocols from related spiro compounds allow for scalable and reproducible preparation of 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,7-Dioxaspiro[5.5]undecane (Olean)

  • Structure : The 1,7-dioxaspiro isomer differs in oxygen placement (positions 1 and 7 vs. 1 and 9), creating a distinct spatial arrangement .
  • Function : Acts as a pheromone in Coraebus undatus beetles, showing dose-dependent attraction in bioassays .
  • Synthesis : Synthesized via cross metathesis in five steps from butane-1,4-diol .
  • Key Differences :
    • The 1,7-isomer lacks functional groups like carboximidamide, limiting its utility in medicinal chemistry.
    • Conformational flexibility varies due to oxygen positioning, impacting biological activity .

1,5-Dioxaspiro[5.5]undecane Derivatives

  • Structure : A benzimidazole-coupled derivative (DBH) features a 1,5-dioxaspiro backbone with additional dioxo groups and a benzimidazolium cation .
  • Key Differences :
    • The 1,5-dioxa system introduces more electronegative centers, enhancing polarity compared to the 1,9-isomer.
    • Benzimidazole substitution enables π-π stacking and metal coordination, absent in the carboximidamide analogue .

4-Oxa-1,9-Diazaspiro[5.5]undecane Dihydrochloride

  • Structure : Contains both oxygen and nitrogen in the spiro system (1,9-diaza and 4-oxa) .
  • Function : Used in pharmacological research, though specific applications are undisclosed.
  • Key Differences :
    • The diaza substitution introduces basicity (pKa ~8–10 for amines), contrasting with the amidine’s higher basicity (pKa ~12–14) .
    • Chloride counterions improve solubility in polar solvents compared to the neutral carboximidamide .

1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid

  • Structure : Precursor to the carboximidamide, with a carboxylic acid (-COOH) at position 4 .
  • Properties : Molecular weight = 200.23 g/mol; stored at 2–8°C due to hygroscopicity .
  • Key Differences :
    • The carboxylic acid is more hydrophilic (logP ~1.5 estimated) vs. the amidine’s moderate hydrophilicity (logP ~0.5–1.0).
    • Reactivity: The amidine can participate in hydrogen bonding and electrostatic interactions more effectively than the carboxylate .

Biological Activity

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide has the molecular formula C10H19ClN2O2 and a molecular weight of approximately 234.73 g/mol. The synthesis typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable diols and carbonyl compounds under acidic conditions.
  • Introduction of the Carboximidamide Group : This step often requires a dehydrating agent to facilitate the reaction between an appropriate amine and a carbonyl compound.
  • Formation of Hydrochloride Salt : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.

Case Study: Apoptosis Induction in Cancer Cell Lines
In vitro studies demonstrated that treatment with 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide resulted in a significant increase in apoptotic cells in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines as measured by flow cytometry.

The mechanism by which 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide exerts its biological effects involves interaction with specific molecular targets within cells:

  • Hydrogen Bonding : The carboximidamide group forms hydrogen bonds with biological molecules, potentially inhibiting their activity.
  • Binding Affinity : The spirocyclic structure enhances binding affinity to target proteins involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Similar Compounds

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide can be compared to other spirocyclic compounds such as:

  • 1,7-Dioxaspiro[5.5]undecane : Lacks the carboximidamide group but shares similar structural features.
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione : Contains different functional groups affecting its biological properties.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
1,9-Dioxaspiro[5.5]undecane-4-carboximidamideYesYes
1,7-Dioxaspiro[5.5]undecaneModerateNo
1,5-Dioxaspiro[5.5]undecane-2,4-dioneLowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.